molecular formula C20H24ClN3O5 B4961823 7-[(3-hydroxypropylamino)methyl]-1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol;hydrochloride

7-[(3-hydroxypropylamino)methyl]-1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol;hydrochloride

Cat. No.: B4961823
M. Wt: 421.9 g/mol
InChI Key: AUXXJCVRGURVMW-UHFFFAOYSA-N
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Description

7-[(3-hydroxypropylamino)methyl]-1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol;hydrochloride is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various scientific research fields.

Properties

IUPAC Name

7-[(3-hydroxypropylamino)methyl]-1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5.ClH/c1-13-19(23(26)27)16-8-9-18(25)17(12-21-10-3-11-24)20(16)22(13)14-4-6-15(28-2)7-5-14;/h4-9,21,24-25H,3,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXXJCVRGURVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C(=C(C=C2)O)CNCCCO)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-hydroxypropylamino)methyl]-1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes nitration, alkylation, and amination reactions under controlled conditions. For instance, the nitration of an indole derivative can be achieved using nitric acid in the presence of sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-[(3-hydroxypropylamino)methyl]-1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

7-[(3-hydroxypropylamino)methyl]-1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(3-hydroxypropylamino)methyl]-1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, indole derivatives are known to interact with serotonin receptors, which can influence mood and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(3-hydroxypropylamino)methyl]-1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of hydroxypropylamino, methoxyphenyl, and nitro groups makes it a versatile compound for various applications .

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